Cas no 692-29-5 (Succinaldehydic acid)
Succinaldehydic acid Chemical and Physical Properties
Names and Identifiers
-
- β-Formylpropionic Acid
- Butanoic acid, 4-oxo-
- SUCCINALDEHYDIC ACID
- Succinic semialdehyde
- 3-Formylpropanoic acid
- 3-Formylpropionic acid
- 4-oxobutanoic acid
- 4-Oxobutyric acid
- Butryaldehydic acid
- Succinic acid semialdehyde
- Succinic seMialdehyde solution
- CHEBI:16265
- CHEMBL1615238
- Q4602542
- FT-0632816
- HY-104071
- EN300-66985
- M73BX3CPMU
- 4-Oxobutanoicacid
- b-Formylpropionic Acid
- semialdehyde succinique
- 3-Formylpropanoate
- gamma-Oxybutyric acid
- Succinaldehydate
- 692-29-5
- Succinic semialdehyde monomer
- PD026754
- UNII-M73BX3CPMU
- LMFA06000118
- 4-03-00-01554 (Beilstein Handbook Reference)
- CS-0028111
- SCHEMBL59553
- NS00015188
- Butryaldehydate
- Semi-aldehyde succinique
- C00232
- DTXSID00219231
- UIUJIQZEACWQSV-UHFFFAOYSA-N
- 75002101-E68F-401B-8773-972512002B60
- 4-oxo-butyric acid
- Semi-aldehyde succinique [French]
- 4-oxo-butanoic acid
- gamma-Oxybutyrate
- beta-Formylpropionate
- succinate semialdehyde
- SSN
- beta-Formylpropionic acid
- 4-ketobutyric acid
- SUCCINALDEHYDICACID
- BRN 1745187
- AKOS006223730
- 4-Oxobutanoate
- DTXCID20141722
- b-Formylpropionate
- Butanoic acid, 4-oxo-(9CI)
- DB-055240
- 3-Formylpropionate
- Succinaldehydic acid
-
- Inchi: 1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
- InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-N
- SMILES: OC(CCC=O)=O
Computed Properties
- Exact Mass: 102.03200
- Monoisotopic Mass: 102.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 77
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.8
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.09 g/mL at 25 °C
- PSA: 54.37000
- LogP: 0.05010
- Solubility: Not determined
Succinaldehydic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Succinaldehydic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F700935-2.5mg |
b-Formylpropionic Acid |
692-29-5 | 2.5mg |
$ 178.00 | 2023-09-07 | ||
| TRC | F700935-5mg |
b-Formylpropionic Acid |
692-29-5 | 5mg |
$ 316.00 | 2023-09-07 | ||
| TRC | F700935-25mg |
b-Formylpropionic Acid |
692-29-5 | 25mg |
$1464.00 | 2023-05-18 | ||
| TRC | F700935-50mg |
b-Formylpropionic Acid |
692-29-5 | 50mg |
$2743.00 | 2023-05-18 | ||
| Alichem | A440040732-5g |
4-Oxobutanoic acid |
692-29-5 | 95% | 5g |
$1340.00 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1251176-50mg |
Succinic semialdehyde |
692-29-5 | 95% | 50mg |
$210 | 2023-05-17 | |
| MedChemExpress | HY-104071-5mg |
Succinaldehydic acid |
692-29-5 | 5mg |
¥9900 | 2022-05-18 | ||
| MedChemExpress | HY-104071-10mg |
Succinaldehydic acid |
692-29-5 | 10mg |
¥15800 | 2022-05-18 | ||
| Enamine | EN300-66985-0.05g |
4-oxobutanoic acid |
692-29-5 | 95% | 0.05g |
$311.0 | 2023-02-13 | |
| Enamine | EN300-66985-0.1g |
4-oxobutanoic acid |
692-29-5 | 95% | 0.1g |
$466.0 | 2023-02-13 |
Succinaldehydic acid Suppliers
Succinaldehydic acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Succinaldehydic acid
Succinaldehydeic Acid (CAS No. 692-29-5): A Comprehensive Overview in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and biotechnology. Among these, Succinaldehydeic acid (CAS No. 692-29-5) stands out as a versatile intermediate with significant applications in synthetic chemistry and drug development. This compound, characterized by its aldehyde functional group and a succinic acid backbone, has garnered attention for its utility in constructing complex molecular architectures. The following discussion delves into the chemical properties, synthesis methods, and recent applications of Succinaldehydeic acid, emphasizing its relevance in contemporary biochemical research.
The molecular structure of Succinaldehydeic acid (CAS No. 692-29-5) consists of a four-carbon chain with aldehyde groups at both ends. This unique configuration makes it a valuable building block for the synthesis of various pharmacologically active molecules. The compound is highly reactive due to the presence of its aldehyde groups, which readily participate in condensation reactions, forming Schiff bases and other heterocyclic compounds. These reactions are fundamental in the development of novel therapeutic agents.
In recent years, Succinaldehydeic acid has been extensively studied for its role in the synthesis of bioactive peptides and proteins. Its ability to form stable linkages with amino groups allows for the creation of peptidomimetics, which mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties. For instance, researchers have utilized Succinaldehydeic acid to develop inhibitors targeting enzymes involved in inflammatory pathways, showcasing its potential in treating chronic diseases.
The synthesis of Succinaldehydeic acid (CAS No. 692-29-5) can be achieved through several pathways, including oxidation of succinic acid or condensation reactions involving acetaldehyde derivatives. Advances in catalytic processes have enabled more efficient and environmentally friendly production methods. For example, enzymatic oxidation using specific dehydrogenases has been explored as a greener alternative to traditional chemical oxidants. These innovations align with the growing emphasis on sustainable chemistry practices.
One of the most intriguing applications of Succinaldehydeic acid lies in its use as a precursor for chiral compounds. The compound’s stereogenic center allows for the synthesis of enantiomerically pure molecules, which are crucial in pharmaceuticals due to their specific biological interactions. Recent studies have demonstrated the use of Succinaldehydeic acid in asymmetric synthesis, where chiral auxiliaries or catalysts direct the formation of desired enantiomers with high selectivity. This approach has been particularly valuable in developing antiviral and anticancer agents.
The role of Succinaldehydeic acid (CAS No. 692-29-5) extends beyond small-molecule drug synthesis into materials science and biotechnology. Its derivatives have been incorporated into hydrogels and polymers designed for drug delivery systems. These materials exhibit tunable properties that can enhance the stability and bioavailability of therapeutic agents. For instance, succinimidyl derivatives of Succinaldehydeic acid have been used to create cross-linking agents for hydrogel formation, providing a scaffold for cell culture and tissue engineering applications.
In conclusion, Succinaldehydeic acid represents a cornerstone compound in modern chemical biology, with far-reaching implications in pharmaceuticals and materials science. Its reactivity, structural versatility, and synthetic utility make it an indispensable tool for researchers aiming to develop innovative therapeutic strategies. As our understanding of molecular interactions continues to evolve, the applications of Succinaldehydeic acid are likely to expand even further, solidifying its place as a key player in the future of biochemical research.
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